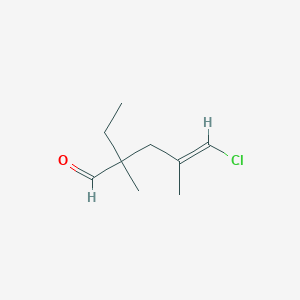

5-Chloro-2-ethyl-2,4-dimethylpent-4-enal

Description

Significance of Halogenated Enals in Organic Synthesis and Chemical Research

Halogenated enals are significant building blocks in organic synthesis due to their multiple reactive sites. mdpi.comnih.gov The presence of the halogen atom, the double bond, and the aldehyde group allows for a wide range of chemical modifications. These compounds can participate in nucleophilic addition reactions at the carbonyl carbon, conjugate addition (Michael addition) at the β-carbon, and reactions involving the halogen atom, such as substitution or elimination. pressbooks.pub This versatility makes them key intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. eurekaselect.com

The incorporation of a halogen atom can also influence the biological activity of a molecule. researchgate.netlibretexts.org Halogenation is a common strategy in medicinal chemistry to enhance the efficacy, metabolic stability, and lipophilicity of drug candidates. wisdomlib.org Therefore, halogenated enals are of interest not only for their synthetic utility but also for their potential applications in the development of new bioactive compounds.

Structural Characteristics and IUPAC Nomenclature of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal

The systematic IUPAC name for the compound of interest is This compound . This name provides a precise description of its molecular structure.

To deconstruct the name:

Pent-4-enal : The parent chain is a five-carbon chain ("pent") containing a carbon-carbon double bond starting at the fourth carbon ("-4-en-") and an aldehyde functional group ("-al"). The aldehyde carbon is designated as carbon 1. rsc.orgresearchgate.netnih.gov

5-Chloro : A chlorine atom is attached to the fifth carbon of the parent chain.

2-ethyl : An ethyl group (-CH₂CH₃) is attached to the second carbon.

2,4-dimethyl : Two methyl groups (-CH₃) are attached to the second and fourth carbons.

The structure is characterized by an α,β-unsaturated aldehyde system, where the double bond is conjugated with the carbonyl group. The chlorine atom is located on a methyl group at the β-position of the unsaturated system.

Structural Details:

| Feature | Description |

| Parent Chain | 5 carbons |

| Functional Group | Aldehyde (-CHO) at C1 |

| Unsaturation | C=C double bond between C4 and C5 |

| Substituents | - Ethyl at C2- Methyl at C2- Methyl at C4- Chloro at C5 |

Overview of Current Research Landscape on Substituted Pent-4-enals and Chloro-Substituted Aldehydes

Research on substituted pent-4-enals and chloro-substituted aldehydes is an active area of investigation, driven by their potential as versatile synthetic intermediates. The synthesis of substituted pent-4-enals can be achieved through various methods, including aldol (B89426) condensation reactions and hydroformylation of appropriate dienes. researchgate.net These compounds serve as precursors to a variety of other molecules through reactions targeting the aldehyde, the double bond, or both.

The introduction of a chlorine atom into an aldehyde, particularly in an unsaturated system, significantly impacts its reactivity. rsc.org The electronegative chlorine atom can influence the electron density of the conjugated system, affecting the rates and regioselectivity of nucleophilic attacks. nih.gov Research in this area often focuses on developing new synthetic methodologies for the preparation of chloro-substituted aldehydes and exploring their subsequent transformations. nih.gov For instance, α-chloro-α,β-unsaturated aldehydes are valuable precursors for the synthesis of various heterocyclic compounds. mdpi.comnih.gov

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest it would be a subject of interest in synthetic methodology development and as a building block for complex target molecules. The combination of steric hindrance around the α-carbon and the presence of a reactive allylic chloride provides a unique chemical entity for further exploration.

An Exploration of Synthetic Routes to this compound and Structurally Related Enals

The synthesis of complex organic molecules is a cornerstone of chemical research, enabling the creation of novel compounds with potential applications across various scientific disciplines. This article focuses on the synthetic methodologies applicable to the formation of this compound and other related enal structures. The strategies discussed encompass the construction of the fundamental carbon skeleton, the introduction of the aldehyde functionality, and halogenation.

Structure

3D Structure

Properties

Molecular Formula |

C9H15ClO |

|---|---|

Molecular Weight |

174.67 g/mol |

IUPAC Name |

(E)-5-chloro-2-ethyl-2,4-dimethylpent-4-enal |

InChI |

InChI=1S/C9H15ClO/c1-4-9(3,7-11)5-8(2)6-10/h6-7H,4-5H2,1-3H3/b8-6+ |

InChI Key |

QDHLYVANNOMGGB-SOFGYWHQSA-N |

Isomeric SMILES |

CCC(C)(C/C(=C/Cl)/C)C=O |

Canonical SMILES |

CCC(C)(CC(=CCl)C)C=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Ethyl 2,4 Dimethylpent 4 Enal

Electrophilic and Nucleophilic Reactivity Profiles of Halogenated Enals

The reactivity of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal is dictated by the interplay between its aldehyde, alkene, and alkyl chloride functionalities. The electron-withdrawing nature of the aldehyde group polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic. Simultaneously, the carbon atom bonded to the chlorine is susceptible to nucleophilic attack.

The C-Cl bond in this compound is an allylic chloride, which enhances its reactivity towards nucleophilic substitution. This increased reactivity is due to the stabilization of the carbocation intermediate or the transition state by the adjacent double bond. Reactions with various nucleophiles can lead to the displacement of the chloride ion.

For instance, treatment with nucleophiles such as amines, alkoxides, or thiolates would be expected to yield the corresponding substitution products. The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. The presence of the bulky ethyl and methyl groups at the α-position to the aldehyde may influence the preferred mechanistic pathway.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Amine | Dimethylamine | 5-(Dimethylamino)-2-ethyl-2,4-dimethylpent-4-enal |

| Alkoxide | Sodium Methoxide | 2-Ethyl-5-methoxy-2,4-dimethylpent-4-enal |

| Thiolate | Sodium Thiophenoxide | 2-Ethyl-2,4-dimethyl-5-(phenylthio)pent-4-enal |

Note: The table provides expected outcomes based on general principles of nucleophilic substitution on allylic halides.

The double bond in the α,β-unsaturated aldehyde system is electron-rich and can undergo electrophilic addition reactions. The regioselectivity of this addition is governed by the electronic effects of the aldehyde and the methyl group attached to the double bond. The carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.

However, reactions with strong electrophiles, such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), can proceed. The initial attack of the electrophile would likely occur at the β-carbon, leading to a resonance-stabilized carbocation at the α-position. Subsequent attack by a nucleophile would complete the addition.

The polarized nature of the α,β-unsaturated system in this compound makes it a prime candidate for Michael-type or conjugate addition reactions. libretexts.orglibretexts.org In this reaction, a soft nucleophile, known as a Michael donor, adds to the electrophilic β-carbon of the enal, the Michael acceptor. chemistrysteps.comwikipedia.org This 1,4-addition is often favored over direct 1,2-addition to the carbonyl carbon, especially with weaker nucleophiles, as it leads to a thermodynamically more stable product. pressbooks.pubjove.com

The mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form a resonance-stabilized enolate intermediate. libretexts.orgpressbooks.pub Subsequent protonation of this enolate, typically during workup, yields the final 1,4-adduct. libretexts.org A wide range of nucleophiles, including enolates, amines, and organocuprates, can act as Michael donors. libretexts.orgpressbooks.pub

Table 2: Examples of Michael Donors and Expected Adducts

| Michael Donor | Reagent Example | Expected Product Structure |

|---|---|---|

| Enolate | Diethyl malonate (with base) | Diethyl 2-(4-formyl-4-ethyl-2,3-dimethylhex-2-yl)malonate |

| Organocuprate | Lithium dimethylcuprate | 5-Chloro-2-ethyl-2,3,4-trimethylpentanal |

Note: The products shown are the result of the 1,4-addition to the enal system.

Pericyclic Reactions and Rearrangements Involving Enals

The conjugated π-system within this compound allows it to participate in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Annulation reactions involve the formation of a new ring onto a substrate. The α,β-unsaturated aldehyde moiety can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When reacted with a conjugated diene, a six-membered ring is formed. The stereochemistry and regiochemistry of the resulting cyclic product are controlled by the orbital interactions between the diene and the dienophile. The presence of substituents on the enal will influence the facial selectivity of the diene's approach. Such reactions are a powerful tool for rapidly assembling complex polycyclic scaffolds. nih.gov

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-electron system. wikipedia.org While the parent compound itself may not be primed for a common sigmatropic rearrangement, derivatives of it could be. For instance, if the aldehyde is converted to an allyl vinyl ether, it could undergo a fiveable.mefiveable.me-sigmatropic rearrangement known as the Claisen rearrangement. fiveable.melibretexts.orgmasterorganicchemistry.com This reaction proceeds through a concerted, six-membered cyclic transition state to form a γ,δ-unsaturated carbonyl compound. fiveable.memasterorganicchemistry.com

Another possibility is a pressbooks.pubfiveable.me-sigmatropic rearrangement if an appropriate ylide can be formed adjacent to the unsaturated system. acs.org These rearrangements are synthetically valuable as they allow for the stereospecific formation of new carbon-carbon bonds.

Metal-Catalyzed Transformations of Halogenated Enals

Gold(I)-Catalyzed Reactions

No literature is available that specifically describes the Gold(I)-catalyzed transformations of this compound. While gold catalysis is a powerful tool for the cyclization and rearrangement of enals and other unsaturated systems, studies focusing on this particular α,α-disubstituted, γ-chloro-α,β-unsaturated aldehyde have not been reported.

Palladium-Catalyzed C-H Halogenation

There are no published reports on the use of palladium catalysis for the C-H halogenation of this compound. Research in palladium-catalyzed C-H functionalization is extensive, but it has not been specifically applied to or reported for this substrate.

Cross-Coupling Reactions

Specific examples or mechanistic studies of cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, involving this compound as a substrate could not be found in the existing scientific literature.

Organocatalytic Transformations of Enals

Chiral Secondary Amine Catalysis

The application of chiral secondary amine catalysis to this compound has not been documented. While this mode of catalysis is fundamental to the asymmetric functionalization of enals, research has not yet been extended to this specific compound.

Iminium Catalysis

Similarly, no studies detailing the activation of this compound via iminium ion formation with chiral secondary amine catalysts have been published. The reactivity of this compound under iminium catalysis remains unexplored in the current body of scientific work.

Reaction Kinetics and Thermodynamics for Halogenated Enals

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity and stability of halogenated enals like this compound. While specific kinetic and thermodynamic data for this particular compound are not extensively documented in publicly accessible literature, valuable inferences can be drawn from studies on structurally related α,β-unsaturated aldehydes and ketones.

Research into the gas-phase reactions of chlorine atoms with a series of unsaturated aldehydes and ketones offers a comparative framework for understanding the reactivity of such compounds. rsc.orgresearchgate.netcopernicus.org The rate constants for these reactions, determined at room temperature, indicate that the structure of the enal plays a significant role in its reactivity. For instance, the presence of alkyl groups and the position of the double bond can influence the rate of reaction with chlorine atoms.

Below is a table of absolute rate constants for the reaction of chlorine atoms with various unsaturated aldehydes, which can serve as a basis for estimating the reactivity of this compound.

| Compound | Rate Constant (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |

| Acrolein | 2.5 ± 0.7 |

| Methacrolein | 2.9 ± 0.8 |

| Crotonaldehyde | 3.2 ± 0.9 |

| 4-chlorocrotonaldehyde | 1.6 ± 0.4 |

| trans-2-Pentenal | 1.31 ± 0.19 |

| trans-2-Hexenal | 1.92 ± 0.22 |

| trans-2-Heptenal | 2.40 ± 0.29 |

Data sourced from studies on the kinetics of chlorine atom reactions with unsaturated aldehydes and ketones. rsc.orgresearchgate.netcopernicus.org

The data suggest that the rate constants for α,β-unsaturated aldehydes are generally smaller than those for their saturated counterparts. researchgate.net The reactivity is influenced by the degree and nature of substitution on the carbon framework.

Acid catalysis, through the protonation of the carbonyl oxygen by Brønsted acids or coordination with Lewis acids, can enhance the electrophilic character at both the carbonyl carbon and the β-carbon, thereby increasing the reaction rate. rsc.org

Influence of Solvent and Additives on Reaction Outcomes

The choice of solvent and the use of additives can profoundly influence the reaction pathways and outcomes for halogenated enals such as this compound. The solvent can affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org

Solvent Effects:

The polarity of the solvent is a critical factor. Polar, protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize ions through strong intermolecular attractions. libretexts.org This can be particularly effective in stabilizing charged intermediates in nucleophilic substitution or addition reactions. However, protic solvents can also solvate nucleophiles, potentially reducing their reactivity. wikipedia.orglibretexts.org

In contrast, polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724), possess large dipole moments but lack acidic protons. These solvents are effective at solvating cations but leave anions relatively "bare," which can enhance their nucleophilicity and accelerate reaction rates. libretexts.org For instance, anions that are weakly nucleophilic in hydroxylic solvents can become significantly more nucleophilic in polar aprotic solvents. libretexts.org The selection of a solvent can therefore be used to control the kinetics of a reaction. For chlorination reactions specifically, a range of solvents from non-polar (like cyclohexane (B81311) and heptane) to more polar (like acetonitrile and methyl acetate) have been utilized, with chlorinated solvents such as dichloromethane (B109758) being a traditional choice, though less favored now. acsgcipr.org

The influence of the solvent on reaction rates can be summarized by the Hughes-Ingold rules, which consider the change in charge during the formation of the activated complex:

An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral reactants. wikipedia.org

An increase in solvent polarity typically decreases the rates of reactions where there is less charge in the activated complex compared to the starting materials. wikipedia.org

A change in solvent polarity will have a minimal effect on reaction rates when there is little difference in charge between the reactants and the activated complex. wikipedia.org

Influence of Additives:

Additives, particularly catalysts, play a crucial role in directing the regioselectivity and stereoselectivity of reactions involving α,β-unsaturated carbonyl compounds.

Lewis and Brønsted Acids: As mentioned, both Lewis and Brønsted acids can act as catalysts by activating the carbonyl group. rsc.org This activation increases the electrophilicity of both the carbonyl carbon and the β-carbon, facilitating nucleophilic attack. rsc.org

Basic Additives: In certain organocatalytic reactions, basic additives can react with the carbonyl group to form iminium ions, which can then participate in asymmetric reactions. mdpi.com The choice of the base is crucial to avoid unwanted background reactions, especially in polar solvents. mdpi.com

Nucleophilic Catalysts: Various nucleophiles themselves can act as catalysts. For instance, amines, phosphines, and thiolates are important nucleophiles in conjugate additions. rsc.org The appropriate combination of a nucleophile, an α,β-unsaturated carbonyl compound, and a catalyst under specific reaction conditions allows for highly regioselective transformations, favoring either 1,2- or 1,4-addition products. rsc.org

The reactivity of α,β-unsaturated carbonyls makes them susceptible to various addition reactions, including Michael additions, where an enolate adds to the β-carbon. wikipedia.orgpressbooks.pub The choice of base to generate the enolate and the solvent system is critical for the success of these reactions. pressbooks.pub

Advanced Spectroscopic Characterization of 5 Chloro 2 Ethyl 2,4 Dimethylpent 4 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with nearby electronegative atoms and functional groups causing a downfield shift (higher ppm).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde H (CHO) | 9.5 - 10.0 | Singlet (s) | N/A |

| Vinylic H (C=CH-Cl) | 6.0 - 6.5 | Singlet (s) | N/A |

| Methylene (B1212753) H's (CH₂) of ethyl group | 1.4 - 1.7 | Quartet (q) | ~7 Hz |

| Methyl H's (CH₃) of ethyl group | 0.8 - 1.0 | Triplet (t) | ~7 Hz |

| Methyl H's (C(CH₃)₂) | 1.1 - 1.3 | Singlet (s) | N/A |

| Methyl H's (C=C(CH₃)) | 1.8 - 2.1 | Singlet (s) | N/A |

Note: This is a predictive table. Actual values may vary.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C (C=O) | 190 - 205 |

| Vinylic C (C=CH-Cl) | 135 - 145 |

| Vinylic C (C=CH-Cl) | 120 - 130 |

| Quaternary C (C(CH₃)₂) | 40 - 50 |

| Methylene C (CH₂) of ethyl group | 25 - 35 |

| Methyl C (CH₃) of ethyl group | 10 - 15 |

| Methyl C's (C(CH₃)₂) | 20 - 30 |

| Methyl C (C=C(CH₃)) | 15 - 25 |

Note: This is a predictive table. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, for instance, between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

Note: This is a predictive table. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₅ClO), the presence of chlorine would result in a characteristic isotopic pattern in the mass spectrum, with the (M+2) peak being approximately one-third the intensity of the molecular ion peak (M) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Conformational Analysis using Spectroscopic Methods

The presence of a chiral center at the C2 position and a double bond suggests the possibility of different conformations and stereoisomers. Spectroscopic methods, particularly advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the preferred spatial arrangement of the atoms. The coupling constants in the ¹H NMR spectrum and computational modeling could also be used to infer the most stable conformations of the molecule.

Vacuum Ultraviolet Mass-Analysed Threshold Ionisation Spectroscopy for Conformer-Specific Studies

Comprehensive searches of scientific literature and spectroscopic databases did not yield specific studies utilizing Vacuum Ultraviolet Mass-Analysed Threshold Ionisation (VUV-MATI) spectroscopy for the conformer-specific analysis of this compound. While VUV-MATI is a powerful technique for obtaining detailed information on the conformational landscape and vibrational structure of molecules, it appears that this particular compound has not been the subject of such published research.

Therefore, no experimental data, detailed research findings, or corresponding data tables for the VUV-MATI spectroscopy of this compound can be provided at this time. Further research in this area would be necessary to generate the specific spectroscopic data requested.

Computational and Theoretical Chemistry Studies on 5 Chloro 2 Ethyl 2,4 Dimethylpent 4 Enal

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, products, and the transition states that connect them. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

The structure of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal presents multiple reactive sites: the carbonyl group, the α-carbon, and the carbon-carbon double bond. DFT calculations can be employed to predict the outcome of reactions where multiple products are possible (regioselectivity). For instance, in a nucleophilic addition reaction, DFT could determine whether the nucleophile preferentially attacks the carbonyl carbon or the double bond (via conjugate addition). By calculating the activation energy barriers for both pathways, the more favorable route can be identified.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to DFT analysis. For reactions such as an aldol (B89426) addition, where new stereocenters are formed, DFT can model the different transition state geometries, such as chair-like Zimmerman-Traxler models. harvard.eduwikipedia.org The calculated energies of these diastereomeric transition states can explain and predict which product isomer will be favored. acs.org Studies on other α,β-unsaturated aldehydes have successfully used DFT to explain the origins of high selectivity in their reactions. nih.gov

Illustrative Data Table: Predicted Regioselectivity in Nucleophilic Addition Disclaimer: The following data is hypothetical and serves to illustrate the potential output of DFT calculations for this molecule.

| Reaction Site | Proposed Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Carbonyl Carbon (1,2-Addition) | CH₃Li | B3LYP/6-31G(d) | 12.5 | 1,2-Addition Product |

| β-Carbon (1,4-Addition) | CH₃Li | B3LYP/6-31G(d) | 18.2 | |

| Carbonyl Carbon (1,2-Addition) | (CH₃)₂CuLi | B3LYP/6-31G(d) | 21.7 | 1,4-Addition Product |

| β-Carbon (1,4-Addition) | (CH₃)₂CuLi | B3LYP/6-31G(d) | 15.1 |

Molecular Dynamics Simulations and Conformational Preferences

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This compound is a flexible molecule with several single bonds around which rotation can occur. This flexibility means the molecule can exist in numerous different three-dimensional shapes, or conformations.

MD simulations can explore the conformational landscape of the molecule, often in the presence of a solvent to mimic realistic conditions. arxiv.orgtemple.edu By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable, low-energy conformations and the pathways for interconversion between them. rsc.org This information is critical, as the reactivity of a molecule can be highly dependent on its shape. For instance, one conformer might be more susceptible to intramolecular reactions or better able to fit into an enzyme's active site than another. Analyses such as Ramachandran plots and radius of gyration can quantify the molecule's flexibility and preferred shapes. nih.gov

Electronic Structure Analysis and Reactivity Prediction

Beyond reaction energies, computational methods can reveal fundamental details about a molecule's electronic structure that dictate its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic). For this compound, the HOMO would likely be located on the C=C double bond and the oxygen atom, while the LUMO would be centered on the carbonyl carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate electron-rich, partially negative areas (likely sites for electrophilic attack), while blue regions show electron-poor, partially positive areas (likely sites for nucleophilic attack). For this molecule, the MEP would show a strong negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon, clearly marking them as sites for reaction. chemrxiv.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding and charge distribution. It can quantify the partial charges on each atom, confirming, for example, the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen. This type of analysis is crucial for predicting the behavior of halogenated organic compounds. beilstein-journals.orgresearchgate.netnih.gov

Illustrative Data Table: Predicted Atomic Charges and FMO Energies Disclaimer: The following data is hypothetical and serves to illustrate the potential output of NBO and FMO analysis.

| Parameter | Computational Method | Predicted Value | Interpretation |

|---|---|---|---|

| NBO Charge on Carbonyl Carbon | HF/6-31G | +0.58 e | Highly electrophilic site |

| NBO Charge on Carbonyl Oxygen | HF/6-31G | -0.62 e | Highly nucleophilic site |

| NBO Charge on Chlorine Atom | HF/6-31G* | -0.15 e | Moderately electron-withdrawing |

| HOMO Energy | B3LYP/6-31G(d) | -6.8 eV | Indicates moderate kinetic stability |

| LUMO Energy | B3LYP/6-31G(d) | -1.2 eV | |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 5.6 eV | Correlates with chemical reactivity |

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations are widely used to predict the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them experimentally. nih.govamanote.com

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. q-chem.com These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include a strong C=O stretch (typically around 1705-1730 cm⁻¹), a C=C stretch (around 1650 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹). pressbooks.pubopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) that comprise an NMR spectrum can also be calculated with high accuracy. acs.orgsemanticscholar.org Such calculations would predict a distinct signal for the aldehyde proton (CHO) in the 9-10 ppm range in the ¹H NMR spectrum. libretexts.orglibretexts.org In the ¹³C NMR spectrum, a signal for the carbonyl carbon would be expected in the 190-215 ppm region. libretexts.org Comparing calculated spectra with experimental data is a powerful method for structure verification.

Emerging Research Applications of 5 Chloro 2 Ethyl 2,4 Dimethylpent 4 Enal As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

No specific research findings were identified that describe the use of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal as a starting material or key intermediate in the total synthesis or formal synthesis of complex natural products or other intricate organic molecules.

Scaffold for Heterocycle Synthesis

There is a lack of published literature demonstrating the application of this compound as a foundational structure for the synthesis of heterocyclic compounds such as pyridines, pyrazoles, isoxazoles, or other ring systems.

Development of Chiral Ligands and Organocatalysts from Enal Derivatives

No studies were found that report the conversion of this compound or its derivatives into chiral ligands for asymmetric catalysis or into novel organocatalysts.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal

There are currently no available research findings for this compound.

Challenges and Opportunities in the Chemistry of Halogenated Enals

The study of halogenated enals, in a general sense, presents both significant challenges and exciting opportunities for chemists.

Challenges:

Selective Halogenation: Achieving regioselective and stereoselective introduction of a halogen atom into a complex organic molecule can be a formidable synthetic challenge researchgate.net.

Reactivity and Stability: The presence of both an aldehyde and a halogenated double bond can lead to complex reactivity, potential instability, and undesired side reactions.

Analytical Complexity: The analysis and characterization of halogenated organic compounds can be complex, often requiring sophisticated techniques to resolve isomers and avoid coelution issues in chromatography chromatographyonline.com.

Opportunities:

Synthetic Utility: Halogenated enals are versatile synthetic intermediates. The halogen can serve as a leaving group in substitution reactions or participate in various coupling reactions, while the enal moiety can undergo a wide range of transformations.

Medicinal Chemistry: The incorporation of halogens is a common strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties nih.govmdpi.com. Halogenated compounds are found in numerous approved pharmaceuticals nih.gov.

Materials Science: Halogenated organic compounds have applications in materials science, for example, as flame retardants chromatographyonline.com.

Prospective Research Avenues for this compound

Given the lack of existing research, any investigation into this compound would be breaking new ground. Potential avenues for future research could include:

Synthesis and Characterization: The primary step would be to develop a reliable synthetic route to produce and isolate the compound. Following synthesis, comprehensive characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry would be essential to confirm its structure.

Reactivity Studies: A systematic investigation of its reactivity would be crucial. This could involve exploring its susceptibility to nucleophilic attack at the carbonyl carbon, addition reactions across the double bond, and reactions involving the chlorine atom.

Computational Modeling: Theoretical studies could provide insights into its electronic structure, conformational preferences, and potential reactivity, guiding future experimental work.

Biological Screening: Once synthesized and characterized, the compound could be screened for potential biological activity, given the prevalence of halogenated compounds in pharmaceuticals.

Until such foundational research is conducted and published, a detailed discussion of this compound remains speculative.

Q & A

Q. How to design a study investigating the environmental persistence of this compound?

- Methodological Answer :

- Microcosm Setup : Simulate soil/water systems under controlled light, pH, and microbial activity.

- Analytical Methods : Use GC-ECD for trace quantification (detection limit ≤1 ppb).

- Control Variables : Include abiotic controls (autoclaved samples) to distinguish microbial vs. photolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.